molecular formula C24H22N2O4 B4396552 N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide

Cat. No.: B4396552
M. Wt: 402.4 g/mol
InChI Key: OLRKMQDBOSDUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholine-4-carbonyl)aniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine-containing benzamides and phenoxybenzamides, such as:

Uniqueness

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides stability and solubility, while the phenoxy and benzamide groups contribute to its reactivity and potential biological activities. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(20-11-5-7-13-22(20)30-18-8-2-1-3-9-18)25-21-12-6-4-10-19(21)24(28)26-14-16-29-17-15-26/h1-13H,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRKMQDBOSDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.